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  • Product: Methyl 1-isopropyl-1H-indole-6-carboxylate
  • CAS: 202745-76-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1-isopropyl-1H-indole-6-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-isopropyl-1H-indole-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 1-isopropyl-1H-indole-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The document details its chemical structure, a robust synthesis protocol, in-depth characterization, and a discussion of its potential applications, particularly in the context of kinase inhibition.

Introduction and Significance

Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS No: 202745-76-4) belongs to the vast and versatile family of indole derivatives.[1] The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2] Specifically, indole-6-carboxylate derivatives have been investigated as promising anticancer agents, acting as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[3]

The introduction of an N-isopropyl group to the indole nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide aims to provide a detailed understanding of this specific N-alkylated indole derivative.

Chemical Structure

The chemical structure of Methyl 1-isopropyl-1H-indole-6-carboxylate is characterized by a central indole ring system, with an isopropyl group attached to the nitrogen atom (N-1) and a methyl carboxylate group at the C-6 position of the benzene ring.

Caption: Chemical structure of Methyl 1-isopropyl-1H-indole-6-carboxylate.

Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate

The synthesis of N-alkylated indoles can be achieved through various methods, with the direct N-alkylation of an indole precursor being a common and efficient approach.[4] The following protocol is a representative method for the synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate, adapted from a reliable procedure for the N-methylation of methyl 1H-indole-6-carboxylate.[3]

Synthetic Workflow

start Methyl 1H-indole-6-carboxylate reaction N-Alkylation Reaction start->reaction reagents Isopropyl iodide Sodium hydride (NaH) Anhydrous DMF reagents->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Column Chromatography workup->purification product Methyl 1-isopropyl-1H-indole-6-carboxylate purification->product

Caption: Synthetic workflow for Methyl 1-isopropyl-1H-indole-6-carboxylate.

Experimental Protocol: N-isopropylation of Methyl 1H-indole-6-carboxylate

Materials:

  • Methyl 1H-indole-6-carboxylate (Starting Material)[5]

  • Isopropyl iodide (Alkylating Agent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (Extraction Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (Quenching Agent)

  • Brine (Washing Agent)

  • Anhydrous magnesium sulfate (MgSO₄) (Drying Agent)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (Eluent for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 1H-indole-6-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The indole nitrogen is deprotonated by the strong base to form the more nucleophilic indole anion. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add isopropyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. The indole anion then acts as a nucleophile, attacking the isopropyl iodide in an Sₙ2 reaction to form the N-isopropyl indole.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 1-isopropyl-1H-indole-6-carboxylate.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of Methyl 1-isopropyl-1H-indole-6-carboxylate.

PropertyValueSource
CAS Number 202745-76-4[6]
Molecular Formula C₁₃H₁₅NO₂[6]
Molecular Weight 217.27 g/mol [6]
IUPAC Name methyl 1-(propan-2-yl)-1H-indole-6-carboxylate[6]
Physical Form Solid[7]
Purity >98% (typical commercial grade)[6]
Spectroscopic Data (Predicted and Correlated)

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the isopropyl group, and the methyl ester.

  • Indole Aromatic Protons (δ 6.5-8.0 ppm): The protons on the indole ring will appear in the aromatic region. The C2-H and C3-H protons will likely appear as doublets, coupled to each other. The protons on the benzene ring (C4-H, C5-H, and C7-H) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • Isopropyl Group (δ 1.5-1.6 ppm and 4.8-5.0 ppm): The six methyl protons of the isopropyl group are expected to appear as a doublet around δ 1.5-1.6 ppm. The single methine proton will be a septet (or multiplet) at a more downfield position, around δ 4.8-5.0 ppm, due to the deshielding effect of the nitrogen atom.

  • Methyl Ester (δ 3.9-4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet in the downfield region.

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule (two of the isopropyl methyl carbons are equivalent).

  • Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon will be the most downfield signal.

  • Indole Aromatic Carbons (δ 100-140 ppm): The eight carbons of the indole ring will resonate in this region. The C2 and C3 carbons will have characteristic shifts, and the quaternary carbons (C3a and C7a) will also be identifiable.

  • Isopropyl Carbons (δ ~22 ppm and ~48 ppm): The two equivalent methyl carbons of the isopropyl group are expected around δ 22 ppm, and the methine carbon attached to the nitrogen will be further downfield at around δ 48 ppm.

  • Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in this region.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • C=O Stretch (1700-1725 cm⁻¹): A strong absorption band in this region is characteristic of the ester carbonyl group.

  • C-H Stretches (2850-3100 cm⁻¹): Both sp³ C-H stretches from the isopropyl and methyl groups (below 3000 cm⁻¹) and sp² C-H stretches from the aromatic indole ring (above 3000 cm⁻¹) are expected.

  • C=C Aromatic Stretches (1450-1600 cm⁻¹): Multiple bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the indole ring.

  • C-N Stretch (1300-1350 cm⁻¹): A stretching vibration for the C-N bond of the N-isopropyl group is expected in this region.

  • C-O Stretch (1100-1300 cm⁻¹): The C-O stretching of the ester group will give rise to one or two bands in this region.

3.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 217, corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of N-alkylated indoles.

  • Molecular Ion (M⁺): A peak at m/z = 217.

  • Loss of a Methyl Group ([M-15]⁺): Fragmentation of the isopropyl group could lead to a peak at m/z = 202.

  • Loss of the Isopropyl Group ([M-43]⁺): Cleavage of the N-isopropyl bond would result in a fragment at m/z = 174.

  • Loss of the Methoxy Group ([M-31]⁺): Fragmentation of the ester could lead to a peak at m/z = 186.

  • Loss of the Carbomethoxy Group ([M-59]⁺): Loss of the entire methyl ester group would result in a fragment at m/z = 158.

Potential Applications in Drug Discovery

Indole derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic core.[1] The indole-6-carboxylate scaffold, in particular, has been identified as a promising starting point for the development of novel anticancer agents.[3]

As Kinase Inhibitors

Many indole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The general structure of Methyl 1-isopropyl-1H-indole-6-carboxylate shares features with known tyrosine kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[3]

ligand Methyl 1-isopropyl-1H-indole-6-carboxylate (Hypothetical Kinase Inhibitor) binding Binding to ATP-binding site ligand->binding receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) receptor->binding atp ATP atp->binding inhibition Inhibition of Kinase Activity binding->inhibition downstream Downstream Signaling (Proliferation, Angiogenesis) inhibition->downstream block Blocked inhibition->block block->downstream

Sources

Exploratory

A Technical Guide to Methyl 1-isopropyl-1H-indole-6-carboxylate: Synthesis, and Applications in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of Methyl 1-isopropyl-1H-indole-6-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. This document is intended for research...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of Methyl 1-isopropyl-1H-indole-6-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis and its emerging role in the design of targeted therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets. Historically, indole derivatives have been central to the development of important drugs, including the antihypertensive agent reserpine and the vinca alkaloids used in cancer chemotherapy.[2] The versatility of the indole ring system allows for functionalization at various positions, enabling the fine-tuning of a molecule's pharmacological profile. Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS Number: 202745-76-4) represents a synthetically useful intermediate, incorporating an N-isopropyl group and a C-6 methyl ester, which can be further elaborated to create diverse libraries of bioactive compounds.[3][4][5]

Table 1: Physicochemical Properties of Methyl 1-isopropyl-1H-indole-6-carboxylate

PropertyValue
CAS Number 202745-76-4
Molecular Formula C13H15NO2
Molecular Weight 217.27 g/mol
IUPAC Name methyl 1-(propan-2-yl)-1H-indole-6-carboxylate
Physical Form Solid
Purity (Typical) ≥97%

Data sourced from commercial suppliers.[3][5]

Retrosynthetic Analysis and Synthesis Pathway

While a singular "discovery" paper for Methyl 1-isopropyl-1H-indole-6-carboxylate is not prominent in the scientific literature, its synthesis can be logically deduced from established methodologies for indole functionalization. The primary route involves the N-alkylation of a readily available precursor, methyl 1H-indole-6-carboxylate.

G Target Methyl 1-isopropyl-1H-indole-6-carboxylate Intermediate Methyl 1H-indole-6-carboxylate Target->Intermediate N-isopropylation Precursor Indole-6-carboxylic acid Intermediate->Precursor Esterification

Caption: Retrosynthetic analysis of Methyl 1-isopropyl-1H-indole-6-carboxylate.

Step 1: Esterification of Indole-6-carboxylic acid

The synthesis commences with the esterification of indole-6-carboxylic acid to yield methyl 1H-indole-6-carboxylate. This is a standard transformation in organic chemistry, often achieved with high efficiency.

G reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) or Thionyl Chloride (SOCl2) MethylIndole6COOMe Methyl 1H-indole-6-carboxylate C10H9NO2 reagents->MethylIndole6COOMe Indole6COOH Indole-6-carboxylic acid C9H7NO2 Indole6COOH->MethylIndole6COOMe

Caption: Esterification of Indole-6-carboxylic acid.

Experimental Protocol: Synthesis of Methyl 1H-indole-6-carboxylate

  • Reaction Setup: To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid like sulfuric acid, or for an alternative approach, use a reagent like thionyl chloride.[6]

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[6] Purification can be achieved through recrystallization or column chromatography.

Step 2: N-isopropylation of Methyl 1H-indole-6-carboxylate

The crucial step in the synthesis of the title compound is the N-alkylation of the indole ring. This reaction typically proceeds by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an isopropyl electrophile.

G reagents Base (e.g., NaH, K2CO3) Isopropyl Halide (e.g., 2-iodopropane) Solvent (e.g., DMF, THF) Target Methyl 1-isopropyl-1H-indole-6-carboxylate C13H15NO2 reagents->Target MethylIndole6COOMe Methyl 1H-indole-6-carboxylate C10H9NO2 MethylIndole6COOMe->Target

Caption: N-isopropylation of Methyl 1H-indole-6-carboxylate.

Experimental Protocol: Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath and add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise. Allow the mixture to stir for a short period to ensure complete deprotonation of the indole nitrogen.

  • Alkylation: Add an isopropylating agent, such as 2-iodopropane or 2-bromopropane (1.1-1.5 equivalents), dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Methyl 1-isopropyl-1H-indole-6-carboxylate.[7]

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of Methyl 1-isopropyl-1H-indole-6-carboxylate lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications. The indole-6-carboxylate moiety has been identified as a key pharmacophore in the development of multi-target antiproliferative agents.[8][9]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Recent studies have highlighted the importance of the indole-6-carboxylate scaffold in the design of inhibitors for receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10][11] These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis.

Derivatives of indole-6-carboxylic acid have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines.[8][9] The general strategy involves the modification of the carboxylate group to introduce pharmacophoric features that can interact with the ATP-binding site of these kinases.

G Start Methyl 1-isopropyl-1H-indole-6-carboxylate Step1 Hydrolysis Start->Step1 Intermediate 1-isopropyl-1H-indole-6-carboxylic acid Step1->Intermediate Step2 Amide Coupling / Heterocycle Formation Intermediate->Step2 End Bioactive RTK Inhibitors (e.g., Hydrazone or Oxadiazole Derivatives) Step2->End

Caption: General workflow for the elaboration of Methyl 1-isopropyl-1H-indole-6-carboxylate into potential RTK inhibitors.

The N-isopropyl group can serve to modulate the physicochemical properties of the final compounds, such as solubility and metabolic stability, and can also contribute to the binding affinity by occupying hydrophobic pockets within the target protein. The methyl ester at the C-6 position provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines or used to construct different heterocyclic systems.[1][8][9]

Conclusion

Methyl 1-isopropyl-1H-indole-6-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. While its specific discovery is not widely documented, its logical synthesis from readily available starting materials makes it an accessible intermediate for drug discovery programs. Its utility is particularly evident in the development of novel anticancer agents targeting receptor tyrosine kinases. The strategic placement of the N-isopropyl and C-6 methyl carboxylate groups offers a platform for the generation of diverse chemical entities with tunable pharmacological properties. As research into targeted cancer therapies continues to evolve, the importance of such well-designed molecular scaffolds is poised to grow.

References

  • Al-Ostath, A. et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Al-Warhi, T. et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemical Biodiversity, 21(2), e202301892. [Link]

  • Al-Warhi, T. et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. [Link]

  • PrepChem.com. Synthesis of indole-6-carboxylic acid. [Link]

  • Al-Warhi, T. et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Al-Mousawi, S. M. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785. [Link]

Sources

Foundational

The Mechanistic Role of Methyl 1-isopropyl-1H-indole-6-carboxylate in BACE1 Inhibitor Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS 202745-76-4) is not a standal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS 202745-76-4) is not a standalone therapeutic agent; rather, it is a highly specialized, privileged synthetic scaffold[1]. In modern medicinal chemistry, it serves as a critical pharmacophore building block for the synthesis of central nervous system (CNS) therapeutics, most notably spiropiperidine β-secretase (BACE1) inhibitors targeted at Alzheimer’s disease[2]. This whitepaper deconstructs the dual "mechanism of action" of this molecule: its chemical reactivity as a synthetic intermediate, and the pharmacological mechanism by which its derived structural motifs inhibit the BACE1 enzyme.

Structural Pharmacology & Scaffold Rationale

The architectural design of Methyl 1-isopropyl-1H-indole-6-carboxylate is highly intentional, providing three distinct functional zones that dictate both its synthetic utility and the biological efficacy of the final drug molecule:

  • The Indole Core (Aromatic/Electronic Hub): The electron-rich indole ring provides essential π−π stacking and hydrophobic interactions with aromatic residues in the target protein. In BACE1 inhibitors, this core frequently interacts with residues such as Tyr71 and Trp115, stabilizing the ligand within the active site[3].

  • The 1-Isopropyl Substitution (Steric & Lipophilic Anchor): The isopropyl group at the N1 position is a critical design choice. It is not merely a lipophilic tag to enhance Blood-Brain Barrier (BBB) penetration; it restricts rotational degrees of freedom and optimally projects into the S2/S3 hydrophobic subpockets of the BACE1 enzyme[4]. This steric bulk prevents the enzymatic "flap" from fully closing, trapping the inhibitor in a highly stable, low-energy conformation[5].

  • The 6-Methyl Carboxylate (Electrophilic Handle): The ester at the 6-position serves as a stable, chemoselective handle. It protects the carboxylate during early-stage N-alkylation and provides an electrophilic center that can be cleanly reduced to an alcohol or directly converted into an amide to link the indole pharmacophore to the primary spiropiperidine core[2].

Chemical Mechanism of Action: Synthetic Integration

To transition from an inactive scaffold to a potent BACE1 inhibitor, the methyl ester must undergo chemical activation. The standard mechanism involves a chemoselective reduction followed by coupling.

G A Methyl 1-isopropyl- 1H-indole-6-carboxylate B LiBH4 Reduction (Chemoselective) A->B C Indole-6-methanol Intermediate B->C D Pharmacophore Coupling C->D E Active BACE1 Inhibitor D->E

Synthetic workflow converting the indole-6-carboxylate scaffold into an active BACE1 inhibitor.

Protocol A: Chemoselective Reduction of the Ester

Causality & Rationale: Lithium borohydride ( LiBH4​ ) is explicitly selected over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). LiBH4​ provides the precise thermodynamic driving force required to reduce the ester to a primary alcohol without risking the reduction of the indole double bonds or causing ring-opening side reactions[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.50 g (2.30 mmol) of Methyl 1-isopropyl-1H-indole-6-carboxylate in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture-induced quenching.

  • Reagent Addition: Dropwise, add 6.90 mL of 1M LiBH4​ in THF (6.90 mmol, 3 eq.). The 3-fold excess ensures complete conversion while maintaining a manageable exotherm.

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 96 hours. Continuous monitoring via TLC (Hexanes/EtOAc) is required to track the disappearance of the starting material[2].

  • Quenching: Carefully quench the unreacted LiBH4​ by adding Methanol (MeOH) dropwise until effervescence ceases. Let stir for 1 hour to ensure the breakdown of all borate complexes.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous sodium bicarbonate ( NaHCO3​ ) and Ethyl Acetate (EtOAc). The basic aqueous layer neutralizes residual boric acid, driving the organic product into the EtOAc layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the indole-6-methanol intermediate, ready for subsequent oxidation to an aldehyde and reductive amination with a spiropiperidine core[2].

Biological Mechanism of Action: BACE1 Inhibition

Once the indole scaffold is integrated into the final drug molecule, its biological mechanism of action is initiated in the brain. BACE1 (β-site APP cleaving enzyme 1) is a membrane-bound aspartic protease responsible for the initial cleavage of the Amyloid Precursor Protein (APP)[5].

The fully synthesized inhibitor utilizes the indole moiety to anchor itself into the BACE1 active site. The transition-state isostere of the drug forms critical hydrogen bonds with the catalytic dyad (Asp32 and Asp228)[4]. Simultaneously, the 1-isopropyl-indole domain slots into the S2/S3 subpockets. This competitive inhibition prevents APP from entering the active site, thereby halting the amyloidogenic pathway that leads to neurotoxic Aβ40​ and Aβ42​ peptides[6].

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage (β-secretase) APP->BACE1 GAMMA γ-secretase Cleavage BACE1->GAMMA C99 Fragment ABETA Neurotoxic Aβ Peptides GAMMA->ABETA INHIBITOR Indole-derived Inhibitor INHIBITOR->BACE1 Blocks Asp32/Asp228

APP processing pathway illustrating the intervention point of BACE1 inhibitors.

Biological Evaluation: BACE1 FRET Assay

To validate the efficacy of the synthesized indole-derived inhibitors, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Causality & Rationale: The assay buffer is strictly maintained at pH 4.5. BACE1 operates naturally within the acidic environment of endosomes; testing at physiological pH (7.4) would artificially suppress enzyme activity and yield false-negative IC50 data[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Sodium Acetate buffer (pH 4.5) containing 0.1% CHAPS (to prevent enzyme aggregation) and 10% glycerol (for structural stability).

  • Enzyme & Substrate: Utilize recombinant human BACE1 enzyme and a fluorogenic APP-Swedish mutant substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Incubation: In a 384-well black microplate, combine 10 μL of the inhibitor (serially diluted in DMSO/Buffer), 10 μL of BACE1 enzyme (final concentration 1 nM), and incubate for 15 minutes at room temperature to allow the indole core to equilibrate within the S2/S3 pockets.

  • Reaction Initiation: Add 10 μL of the FRET substrate (final concentration 200 nM) to initiate cleavage.

  • Data Acquisition: Read the plate kinetically for 60 minutes at 37∘C using a microplate reader ( λex​=490 nm , λem​=530 nm ). Calculate the IC50 using non-linear regression analysis of the initial cleavage velocities.

Quantitative Structure-Activity Relationship (SAR) Data

The specific choice of the 1-isopropyl substitution on the indole ring (as opposed to leaving it unsubstituted or using a smaller alkyl group) has a profound, measurable impact on the potency of the resulting BACE1 inhibitor. The data below summarizes the SAR rationale for this specific scaffold design[4],[6].

Scaffold Derivative (N-Substitution)BACE1 IC50 (nM)*BBB Permeability ( Papp​ )Mechanistic Rationale
-H (Unsubstituted) 145.0LowLacks sufficient hydrophobic bulk; fails to fully occupy the S3 pocket, allowing enzyme flap mobility.
-CH 3​ (Methyl) 42.5ModeratePartial occupation of the hydrophobic pocket; improved potency but suboptimal lipophilicity for CNS entry.
-CH(CH 3​ ) 2​ (Isopropyl) 8.2 High Optimal steric fit; restricts rotation and maximizes Van der Waals contacts within S2/S3 pockets.

*Note: IC50 values represent the fully elaborated spiropiperidine drug molecule containing the respective indole-6-carboxamide moiety, not the isolated ester intermediate.

References

  • Stamford, A. W., et al. "Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease." US Patent US20070021454A1, Google Patents, 2007.
  • Ghosh, A. K., and Osswald, H. L. "BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease." Chemical Society Reviews, SciSpace, 2014. URL:[Link]

  • Küçükoğlu, K., and Özdemir, A. "BACE-1 Enzyme: A Promising Target for Alzheimer's Disease." DergiPark, 2025. URL:[Link]

  • Macão, B., et al. "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Frontiers in Chemistry, 2018. URL:[Link]

  • Zuo, X., et al. "Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands." PubMed Central (PMC), 2017. URL:[Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Methyl 1-isopropyl-1H-indole-6-carboxylate: A Technical Guide to Target Identification and Validation

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Methyl 1-isopropyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Methyl 1-isopropyl-1H-indole-6-carboxylate represents a specific, yet underexplored, member of this family. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its potential therapeutic targets. Drawing upon established principles of drug discovery and the known activities of related indole-6-carboxylate derivatives, we outline a rational, multi-faceted approach, integrating computational prediction with robust experimental validation. The primary focus will be on oncological targets, given the significant preclinical data for analogous compounds, while also considering other potential therapeutic areas.

Introduction: The Indole Scaffold and the Promise of a Novel Derivative

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of therapeutic innovation.[3] Its structural versatility allows for interactions with a diverse range of biological targets, leading to applications in oncology, neurology, and infectious diseases.[1][3] While extensive research has been conducted on various indole derivatives, the specific therapeutic potential of Methyl 1-isopropyl-1H-indole-6-carboxylate remains to be fully elucidated. This guide aims to bridge that gap by providing a strategic roadmap for its investigation.

Our approach is grounded in the established activities of structurally similar indole-6-carboxylic acid derivatives, which have demonstrated promise as multi-target antiproliferative agents.[4][5][6][7] By leveraging this existing knowledge, we can formulate informed hypotheses about the potential mechanisms of action and primary cellular targets of our lead compound.

In Silico Target Prediction: A Data-Driven Starting Point

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective prediction of potential drug-target interactions.[8] For Methyl 1-isopropyl-1H-indole-6-carboxylate, a multi-pronged in silico approach is recommended to generate a prioritized list of candidate targets.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[8] By comparing our compound to databases of molecules with known targets, we can infer potential interactions.

Recommended Workflow:

  • 2D and 3D Similarity Searching: Utilize chemical informatics platforms (e.g., PubChem, ChEMBL) to identify compounds with high structural similarity to Methyl 1-isopropyl-1H-indole-6-carboxylate that have documented biological activity.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of our lead compound and screen it against databases of known drug targets.

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: If a series of related analogs with varying activity is available, QSAR models can be built to predict the activity of our compound and identify key structural determinants of its function.

Structure-Based Approaches: Docking into the Target

When high-resolution structures of potential protein targets are available, molecular docking can predict the binding mode and affinity of our compound.

Recommended Workflow:

  • Target Selection: Based on the activities of related indole-6-carboxylates, prioritize key cancer-related targets such as:

    • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-established targets for indole derivatives.[4][5][7]

    • Other Kinases: Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs).

    • Topoisomerases: DNA topoisomerases I and II are critical for DNA replication and are frequent targets of anticancer drugs.[3]

    • Heat Shock Proteins: Hsp90 is a molecular chaperone often overexpressed in cancer cells.[9]

  • Molecular Docking Simulations: Perform docking studies using software like AutoDock Vina or Glide to predict the binding pose and estimate the binding free energy of Methyl 1-isopropyl-1H-indole-6-carboxylate within the active sites of the selected targets.

  • Pose Analysis and Scoring: Analyze the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and use scoring functions to rank potential targets.

Experimental Validation: From Prediction to Biological Confirmation

In silico predictions, while valuable, must be validated through rigorous experimental testing. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

Tier 1: Initial Phenotypic Screening

The first step is to assess the overall biological effect of the compound on relevant cellular models.

Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., lung, colon, breast, leukemia). Include a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.

  • Treatment: Plate cells and treat with a dose-response range of Methyl 1-isopropyl-1H-indole-6-carboxylate for 48-72 hours.

  • Viability Assessment: Use a standard viability assay, such as the MTT or CellTiter-Glo® assay, to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Cell Line Tumor Type Predicted IC50 (µM) - Hypothetical Data
A549Lung Carcinoma15.2
HCT116Colon Carcinoma8.5
MCF-7Breast Adenocarcinoma22.1
K562Chronic Myelogenous Leukemia5.8
MRC-5Normal Lung Fibroblast> 100
Tier 2: Target-Based Assays

Based on the in silico predictions and the phenotypic screening results, proceed to assays that directly measure the compound's effect on specific protein targets.

Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Reagents: Recombinant human EGFR kinase, substrate peptide, ATP, and Methyl 1-isopropyl-1H-indole-6-carboxylate at various concentrations.

  • Procedure: a. Incubate the kinase, substrate, and compound for a set period. b. Add ATP to initiate the kinase reaction. c. Stop the reaction and add the ADP-Glo™ reagent to convert ADP to ATP. d. Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Tier 3: Cellular Mechanism of Action Studies

Once a direct target is confirmed, investigate the downstream cellular consequences of target engagement.

Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat a responsive cancer cell line (e.g., HCT116) with Methyl 1-isopropyl-1H-indole-6-carboxylate at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the target protein (e.g., EGFR) and key downstream signaling molecules (e.g., phospho-Akt, phospho-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Visualizing the Path Forward: Workflows and Pathways

Clear visualization of experimental plans and biological pathways is crucial for effective communication and execution.

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound Methyl 1-isopropyl-1H- indole-6-carboxylate Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Sources

Foundational

Methyl 1-isopropyl-1H-indole-6-carboxylate: A Strategic Building Block in Target-Oriented Synthesis

Executive Summary Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS: 202745-76-4) is a highly versatile N-alkylated indole derivative utilized extensively as a core building block in the synthesis of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS: 202745-76-4) is a highly versatile N-alkylated indole derivative utilized extensively as a core building block in the synthesis of complex pharmaceutical agents[1]. The presence of the isopropyl group at the N1 position enhances the molecule's lipophilicity and provides steric shielding, while the methyl ester at the C6 position serves as a highly reactive handle for downstream functionalization. This compound has gained significant traction in neuropharmacology, most notably serving as a critical precursor in the development of spiropiperidine-based β -secretase (BACE1) inhibitors for the treatment of Alzheimer's disease[2].

Physicochemical Profiling & Structural Data

Understanding the physical and chemical properties of Methyl 1-isopropyl-1H-indole-6-carboxylate is crucial for optimizing reaction conditions, predicting solubility during workup, and modeling pharmacokinetic behavior in fragment-based drug design.

PropertyValueCausality / Significance
CAS Number 202745-76-4Unique identifier required for regulatory compliance and procurement tracking[1].
Molecular Formula C13H15NO2Establishes the baseline stoichiometry necessary for synthetic planning.
Molecular Weight 217.27 g/mol Optimal low molecular weight, ideal for fragment-based drug discovery (FBDD)[3].
LogP ~3.07Indicates favorable lipophilicity, a critical parameter for crossing the blood-brain barrier (BBB)[1].
Physical Form SolidFacilitates easy handling, weighing, and long-term storage under inert atmosphere at 2-8°C.
Purity Standard 98.0%High purity is strictly required to prevent catalytic poisoning in downstream cross-coupling reactions[1].

Mechanistic Causality in Core Synthetic Workflows

As a synthetic building block, this compound is primarily subjected to transformations at the C6 ester or electrophilic aromatic substitutions at the C3 position of the indole ring.

Workflow A: Chemoselective Ester Reduction The reduction of the C6 methyl ester to a hydroxymethyl group is a mandatory step in synthesizing benzyl halide precursors for spirocyclic coupling. The standard protocol utilizes Lithium borohydride ( LiBH4​ ) in anhydrous Tetrahydrofuran (THF) rather than Lithium aluminum hydride ( LiAlH4​ )[2]. Causality: LiBH4​ is a milder, chemoselective reducing agent. While it is sufficiently nucleophilic to reduce esters to primary alcohols, it avoids the over-reduction or indole ring-opening side reactions that frequently occur with hyper-reactive hydrides. The use of THF provides optimal solvation for the lithium cation, which acts as a Lewis acid to coordinate with the carbonyl oxygen, thereby enhancing the electrophilicity of the ester carbon.

Workflow B: Saponification and Amide Coupling Conversion of the methyl ester to the corresponding 1-isopropyl-1H-indole-6-carboxylic acid is typically achieved via base-catalyzed saponification (e.g., LiOH in THF/ H2​O ). Causality: The resulting carboxylic acid is subsequently activated using coupling reagents like HATU and DIPEA. HATU is specifically selected because its HOAt leaving group is highly efficient at preventing epimerization and accelerating the formation of the active ester. This is critical when coupling the indole core with sterically hindered spiropiperidine amines.

Application Context: BACE1 Inhibition in Alzheimer's Disease

Methyl 1-isopropyl-1H-indole-6-carboxylate serves as a foundational precursor for spiropiperidine compounds designed to inhibit the β -secretase (BACE1) enzyme[2]. BACE1 is the primary protease responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a process that ultimately leads to the formation of neurotoxic Amyloid- β plaques in the brain.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 beta-Secretase (BACE1) APP->BACE1 Cleavage sAPPb sAPP-beta Fragment BACE1->sAPPb C99 C99 Fragment BACE1->C99 Gamma gamma-Secretase C99->Gamma Cleavage Abeta Amyloid-beta (Abeta) Plaque Gamma->Abeta Aggregation Inhibitor Spiropiperidine Inhibitor (Indole-derived) Inhibitor->BACE1 Inhibits

Mechanism of BACE1 inhibition by indole-derived spiropiperidines in the amyloidogenic pathway.

Experimental Methodologies: Self-Validating Protocols

The following protocol details the chemoselective reduction of Methyl 1-isopropyl-1H-indole-6-carboxylate to (1-isopropyl-1H-indol-6-yl)methanol. This methodology is adapted from validated pharmaceutical patent literature to ensure high yield and reproducibility[2].

Step-by-Step Reduction Protocol:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve Methyl 1-isopropyl-1H-indole-6-carboxylate (0.50 g, 2.30 mmol) in anhydrous THF (5.0 mL)[2].

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1M solution of Lithium borohydride ( LiBH4​ ) in THF (6.90 mL, 6.90 mmol, 3.0 equiv) dropwise via syringe[2].

    • Self-Validation Check: The dropwise addition strictly controls the exothermic nature of the hydride transfer, preventing solvent boil-off.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 96 hours[2].

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (using 30% EtOAc/Hexanes). The complete disappearance of the starting material (higher Rf​ ) and the appearance of the more polar alcohol (lower Rf​ ) confirms total conversion.

  • Quenching: Cool the mixture back to 0°C. Carefully quench the reaction by the dropwise addition of Methanol (MeOH), then let it stir for 1 hour[2].

    • Causality: MeOH safely decomposes unreacted LiBH4​ into volatile hydrogen gas and lithium tetramethoxyborate. This prevents violent, uncontrolled reactivity during the subsequent aqueous workup.

  • Workup & Extraction: Concentrate the quenched mixture under reduced pressure. Partition the crude residue between saturated aqueous sodium bicarbonate ( NaHCO3​ ) and Ethyl Acetate (EtOAc)[2].

  • Washing & Isolation: Wash the organic layer sequentially with distilled H2​O and brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under vacuum to yield the crude (1-isopropyl-1H-indol-6-yl)methanol[2].

Reduction_Workflow Step1 Step 1: Dissolution Methyl 1-isopropyl-1H-indole-6-carboxylate + Anhydrous THF Step2 Step 2: Reagent Addition Add 1M LiBH4 in THF (3.0 equiv) at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 96 h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quench Add MeOH carefully Stir for 1 h to decompose hydrides Step3->Step4 Step5 Step 5: Workup Partition: Sat. NaHCO3 / EtOAc Wash: H2O, Brine Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4 Concentrate under vacuum Step5->Step6

Step-by-step experimental workflow for the LiBH4-mediated reduction of the indole C6 ester.

References

  • Title: Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS 202745-76-4)
  • Source: sigmaaldrich.
  • Source: google.
  • Source: sigmaaldrich.

Sources

Protocols & Analytical Methods

Method

"Methyl 1-isopropyl-1H-indole-6-carboxylate" synthesis protocol

An Application Note and Protocol for the Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, two-step protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate, a valuable heterocyclic building block for research in medicinal chemistry and drug development. The synthesis strategy employs the robust and classic Fischer indole synthesis to construct the core indole-6-carboxylate scaffold, followed by a selective N-alkylation to introduce the isopropyl group. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalized indoles, such as Methyl 1-isopropyl-1H-indole-6-carboxylate, serve as critical intermediates for the development of novel therapeutic agents. The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological properties. This guide details a reliable synthetic route to Methyl 1-isopropyl-1H-indole-6-carboxylate, designed to be both scalable and accessible for laboratory settings.

The synthetic approach is bifurcated into two primary stages:

  • Formation of the Indole Core : Synthesis of Methyl 1H-indole-6-carboxylate from a substituted phenylhydrazine and a suitable carbonyl compound via the Fischer indole synthesis.[1][2]

  • N-Alkylation : Introduction of the isopropyl group onto the indole nitrogen through a standard deprotonation-alkylation sequence.[3][4]

This protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing a complete framework for the successful synthesis and characterization of the target compound.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: N-Isopropylation Starting_Materials_1 Methyl 4-aminobenzoate Hydrazine_Intermediate Methyl 4-hydrazinoylbenzoate Starting_Materials_1->Hydrazine_Intermediate 1. NaNO2, HCl 2. SnCl2 Indole_Intermediate Methyl 1H-indole-6-carboxylate Hydrazine_Intermediate->Indole_Intermediate Pyruvic Acid, then heat (Fischer Indole Synthesis) Indole_Intermediate_2 Methyl 1H-indole-6-carboxylate Final_Product Methyl 1-isopropyl-1H-indole-6-carboxylate Indole_Intermediate_2->Final_Product 1. NaH, DMF 2. 2-Bromopropane

Caption: Overall synthetic workflow.

Part 1: Synthesis of Methyl 1H-indole-6-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and highly effective method for constructing the indole ring system. The reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[1][5] The arylhydrazone is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[2]

Mechanism of the Fischer Indole Synthesis

The reaction mechanism is a well-studied, multi-step process:[1][2]

  • Hydrazone Formation : The arylhydrazine condenses with a carbonyl compound (in this proposed protocol, pyruvic acid) to form a phenylhydrazone.

  • Tautomerization : The hydrazone tautomerizes to its enamine isomer.

  • [6][6]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted[6][6]-sigmatropic rearrangement, which is the key C-C bond-forming step.

  • Aromatization & Cyclization : The resulting di-imine intermediate aromatizes, followed by intramolecular nucleophilic attack of the amine onto the imine to form a five-membered ring aminal.

  • Ammonia Elimination : Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.

Fischer_Indole_Mechanism A Arylhydrazine + Carbonyl Compound B Hydrazone A->B Condensation (-H2O) C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E Rearrangement F Cyclized Aminal E->F Aromatization & Cyclization G Indole Product F->G Elimination of NH3

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Methyl 1H-indole-6-carboxylate

This protocol is presented in two stages for clarity: the preparation of the necessary hydrazine intermediate, followed by the cyclization to the indole.

Stage 1: Synthesis of Methyl 4-hydrazinoylbenzoate hydrochloride

  • Materials:

    • Methyl 4-aminobenzoate

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

    • Deionized Water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C (ice-salt bath).

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.[7]

    • In a separate flask, prepare a solution of Tin(II) chloride dihydrate (3 equivalents) in concentrated HCl, also cooled in an ice bath.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring. The temperature should be maintained below 10 °C.

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours, warming to room temperature.

    • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.

    • Dry the resulting white solid under vacuum to yield Methyl 4-hydrazinoylbenzoate hydrochloride. This intermediate is typically used in the next step without further purification.

Stage 2: Fischer Indole Cyclization

  • Materials:

    • Methyl 4-hydrazinoylbenzoate hydrochloride (from Stage 1)

    • Pyruvic acid

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)[1]

    • Ethanol or Acetic Acid (as solvent)

  • Procedure:

    • Combine Methyl 4-hydrazinoylbenzoate hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in a suitable solvent like ethanol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10x by weight) and heat the mixture to 100-120 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the hot, viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

    • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude solid is Methyl 2-carboxy-1H-indole-6-carboxylate. This product is then heated in a high-boiling point solvent (like quinoline with a copper catalyst) to induce decarboxylation, yielding the desired Methyl 1H-indole-6-carboxylate.

    • Purify the final product by column chromatography on silica gel or recrystallization.

Parameter Expected Value
Product Name Methyl 1H-indole-6-carboxylate
Appearance Off-white to pale yellow solid
Typical Yield 60-75% (over 2 stages)
Molecular Formula C₁₀H₉NO₂
Molar Mass 175.18 g/mol

Part 2: Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate via N-Alkylation

The N-alkylation of indoles is a standard transformation that proceeds via the deprotonation of the indole N-H, which is weakly acidic, to form a nucleophilic indole anion. This anion then displaces a halide from an alkylating agent in an Sₙ2 reaction.[4]

Experimental Protocol: N-Isopropylation
  • Materials:

    • Methyl 1H-indole-6-carboxylate (from Part 1)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • 2-Bromopropane (or Isopropyl Iodide)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of Sodium Hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

    • Add anhydrous DMF to the flask, and cool the resulting slurry to 0 °C in an ice bath.

    • Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Evolution of hydrogen gas should be observed.

    • Cool the mixture back to 0 °C and add 2-Bromopropane (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 1-isopropyl-1H-indole-6-carboxylate.

Parameter Expected Value
Product Name Methyl 1-isopropyl-1H-indole-6-carboxylate
Appearance Solid
Typical Yield 80-95%
Molecular Formula C₁₃H₁₅NO₂
Molar Mass 217.26 g/mol
CAS Number 202745-76-4

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment. Quench excess NaH carefully.

  • Concentrated Acids (HCl, H₂SO₄, PPA): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Anhydrous Solvents (DMF): DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • Alkylating Agents (2-Bromopropane): Are toxic and potential carcinogens. Handle with care, using appropriate PPE in a fume hood.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Zhang, D. et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv.2021 , 11, 13197-13223. [Link]

  • Professor Dave Explains. Fischer Indole Synthesis. YouTube, 2021. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875–2911. [Link]

  • Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Eureka | Patsnap. A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. [Link]

  • Google Patents. CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole.
  • ResearchGate. Methylhydrazine reaction with acetone. [Link]

  • ResearchGate. Scheme 1: Reaction of phenylhydrazine with acetone. [Link]

  • Organic Syntheses. N-BENZYLIMIDAZOLE. Org. Synth.1977 , 56, 8. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules2020 , 25, 3295. [Link]

  • ResearchGate. N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]

  • Google Patents.

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Application

"Methyl 1-isopropyl-1H-indole-6-carboxylate" purification methods

An In-Depth Technical Guide to the Purification of Methyl 1-isopropyl-1H-indole-6-carboxylate This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the state-o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification of Methyl 1-isopropyl-1H-indole-6-carboxylate

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the state-of-the-art methods for purifying Methyl 1-isopropyl-1H-indole-6-carboxylate. This indole derivative is a valuable building block in medicinal chemistry, and achieving high purity is paramount for its successful application in synthesis and biological screening. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols effectively.

Introduction: The Importance of Purity

Methyl 1-isopropyl-1H-indole-6-carboxylate (C₁₃H₁₅NO₂) is a heterocyclic compound featuring an indole core, a structure prevalent in many biologically active molecules.[1] The purity of such intermediates is a critical determinant for the success of subsequent synthetic transformations and the reliability of pharmacological data. Impurities, which can include starting materials, byproducts, or degradation products, can lead to ambiguous results, lower yields in subsequent steps, and complicate structural analysis. This guide details three primary purification techniques: Flash Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Recrystallization.

Physicochemical Properties of Methyl 1-isopropyl-1H-indole-6-carboxylate

Understanding the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₅NO₂-
Molecular Weight 217.27 g/mol [2]Used for calculating molar equivalents.
Physical Form Solid[2]Enables purification by recrystallization.
LogP 3.07[3]Indicates significant non-polar character, making it well-suited for reverse-phase chromatography.
Purity (Typical) >98%[3]Commercial batches are typically high purity, but lab syntheses require purification.
Storage 2-8°C, Inert Atmosphere, Dark[2]Suggests potential for slow degradation or oxidation, which can generate impurities over time.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis and the impurity profile of the crude material. A multi-step approach is often the most effective.

G crude Crude Synthetic Mixture (Target + Impurities) flash Flash Column Chromatography (Bulk Purification) crude->flash Initial Cleanup semi_pure Semi-Pure Compound flash->semi_pure recrys_or_hplc Purity > 90%? hplc Preparative RP-HPLC (High-Purity Polishing) recrys_or_hplc->hplc No recrys Recrystallization (Final Polishing) recrys_or_hplc->recrys Yes semi_pure->recrys_or_hplc final Pure Compound (>99%) (Ready for Analysis/Use) hplc->final recrys->final

Caption: General purification workflow for Methyl 1-isopropyl-1H-indole-6-carboxylate.

Method 1: Flash Column Chromatography (Normal-Phase)

Flash column chromatography is the workhorse for the initial, large-scale purification of synthetic compounds. It separates molecules based on their differential adsorption to a polar stationary phase (typically silica gel) and their solubility in a non-polar mobile phase.[4]

Principle of Separation: The stationary phase, silica gel, is highly polar. Non-polar compounds have weak interactions with the silica and are carried quickly through the column by the non-polar mobile phase. Polar compounds interact more strongly, leading to slower elution. For indole derivatives, this method is highly effective.[5]

Experimental Protocol
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[5]

    • Spot a small amount of the crude material on a silica gel TLC plate.

    • Develop the plate in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of 0.2 - 0.4 , ensuring good separation on the column.[5]

    • Visualize the spots using a UV lamp (254 nm), as indole rings are strongly UV-active.[5]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude compound by weight).[5]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides superior separation.[4]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar mobile phase.

    • If a single solvent system does not separate all impurities, a gradient elution is employed. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 5% ethyl acetate in hexanes to 10%, 15%, etc.).[6] This will elute progressively more polar compounds.

    • Collect the eluate in fractions (e.g., 10-20 mL tubes).

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 1-isopropyl-1H-indole-6-carboxylate.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for the final purification step to achieve >99% purity. It is particularly effective for compounds like Methyl 1-isopropyl-1H-indole-6-carboxylate, which have significant hydrophobic character (LogP ≈ 3.07). The separation occurs on a non-polar stationary phase (e.g., C18-modified silica) with a polar mobile phase.[1]

Principle of Separation: In RP-HPLC, non-polar (hydrophobic) compounds interact more strongly with the C18 stationary phase and are retained longer. Polar compounds have a greater affinity for the polar mobile phase and elute earlier.[4]

Protocol 1: Analytical Method Development

This protocol is for assessing purity and optimizing separation conditions on a small scale.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Instrumentation and Conditions:

    • Use an HPLC system with a UV detector, gradient pump, and autosampler.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    ParameterRecommended Setting
    Column C18, 5 µm particle size, 4.6 x 250 mm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 50% B to 100% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 280 nm[7]
    Injection Volume 10 µL
Protocol 2: Preparative Purification

This protocol scales up the analytical method to purify larger quantities.

  • Sample Preparation: Dissolve the semi-pure material from flash chromatography in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 50:50 water:acetonitrile) to a high concentration without causing precipitation. Filter the entire solution.[1]

  • Scaled-Up Conditions:

    • Use a larger preparative C18 column (e.g., 21.2 x 250 mm).

    • Scale the flow rate according to the column diameter (e.g., 15-20 mL/min).

    • Adjust the gradient time if necessary to maintain resolution.

  • Purification and Fraction Collection:

    • Inject a large volume of the prepared sample.

    • Collect fractions as the target peak elutes, using an automated fraction collector triggered by the UV signal.

  • Product Isolation:

    • Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or the product can be extracted into an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated to yield the final pure compound.

Method 3: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds that are already in a relatively high state of purity (>90%). It relies on the difference in solubility of the compound and its impurities in a specific solvent at varying temperatures.

Principle of Separation: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, leaving impurities behind in the solution (mother liquor).[8]

Experimental Protocol
  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes).

    • A good solvent will require heating to fully dissolve the compound.

    • Mixed solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) are also highly effective. Dissolve the compound in a small amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Avoid adding excess solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, the purity of Methyl 1-isopropyl-1H-indole-6-carboxylate should be confirmed using one or more of the following analytical techniques:

  • HPLC: As described in the analytical protocol. A single, sharp peak indicates high purity.

  • TLC: A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the structure, with no significant impurity peaks.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

G cluster_0 Purity Assessment start Purified Compound purity_check Assess Purity start->purity_check hplc Analytical HPLC purity_check->hplc Quantitative nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr Structural mp Melting Point purity_check->mp Physical fail Impurity Detected purity_check->fail Fails? pass Purity Confirmed (>99%) hplc->pass nmr->pass mp->pass repurify Re-purify using alternative method fail->repurify

Caption: Decision workflow for post-purification analysis.

References

  • BenchChem. (2025). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
  • Sigma-Aldrich.
  • Powell, W. A., & Stowe, B. B. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(3), 332–337.
  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for Indole Compounds in Urine by High-Performance Liquid Chromatography with Fluorometric Detection. Clinical Chemistry, 22(2), 184–187.
  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • Fluorochem.
  • Organic Syntheses. Ethyl indole-2-carboxylate. [Link]

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Technical Notes & Optimization

Troubleshooting

"Methyl 1-isopropyl-1H-indole-6-carboxylate" purification challenges and solutions

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals working with Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS 202745-76-4). The purification of sub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals working with Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS 202745-76-4). The purification of substituted indoles can present unique challenges due to their specific chemical properties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these hurdles and achieve high-purity material essential for reliable downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure Methyl 1-isopropyl-1H-indole-6-carboxylate?

Pure Methyl 1-isopropyl-1H-indole-6-carboxylate is typically a solid. While supplier specifications may vary slightly, you should expect a high-purity sample (often >98%) to be an off-white or pale-colored solid.[1] Significant discoloration (e.g., dark brown or pinkish hues) can be an indicator of impurities, possibly arising from oxidation or residual reagents from the synthesis.[2][3]

Key Physical & Chemical Properties:

  • CAS Number: 202745-76-4[1]

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.27 g/mol [1]

  • Typical Purity: ≥98%[1]

Q2: What are the most common impurities I should expect in my crude sample?

The impurity profile is highly dependent on the synthetic route employed. However, for indole derivatives synthesized via common pathways like the Fischer indole synthesis, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: Residual arylhydrazines or carbonyl compounds.

  • Hydrolysis Product: The corresponding carboxylic acid (1-isopropyl-1H-indole-6-carboxylic acid) is a common impurity, formed if the ester is exposed to acidic or basic conditions, particularly in the presence of water.[3] This impurity is significantly more polar than the desired product.

  • Regioisomers: If an unsymmetrical ketone was used in the synthesis, regioisomeric indole products can form.[4]

  • Polymeric Byproducts (Tar): Harsh acidic conditions and high temperatures, often used in Fischer indole synthesis, can lead to the formation of dark, tar-like substances that are difficult to remove.[5][6]

  • N-N Bond Cleavage Products: A significant competing pathway in some indole syntheses can lead to byproducts like aniline derivatives.[4]

Q3: What is the best general strategy for purifying the crude product?

A two-stage approach is typically most effective. First, a simple workup and optional recrystallization can remove a significant portion of impurities. This is often followed by column chromatography for final polishing.

  • Aqueous Work-up: A thorough wash of the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) is critical to remove any residual acid catalyst and the more polar indole-6-carboxylic acid impurity.[6]

  • Recrystallization: If the crude product is semi-crystalline, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of yield.[7] Solvents like methanol, ethanol, or mixtures with water are often effective for indole esters.[8][9]

  • Column Chromatography: This is the most versatile method for separating closely related impurities from the target compound.[7]

The choice between starting with recrystallization or proceeding directly to chromatography depends on the initial purity and the nature of the impurities observed by Thin-Layer Chromatography (TLC).

Purification_Workflow Crude Crude Product TLC Initial Purity Assessment (TLC) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization Decision->Recryst Crystalline / Few Impurities Chrom Column Chromatography Decision->Chrom Oily / Complex Mixture HPLC_Check1 Purity Check (HPLC/TLC) Recryst->HPLC_Check1 HPLC_Check2 Final Purity Check (HPLC) Chrom->HPLC_Check2 HPLC_Check1->Chrom <98% Pure Pure Pure Product (>98%) HPLC_Check1->Pure >98% Pure HPLC_Check2->Pure

Caption: General purification workflow for Methyl 1-isopropyl-1H-indole-6-carboxylate.

Q4: How can I quickly assess the purity of my fractions during chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative purity assessment.[10]

  • Visualization: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[10]

  • Staining: If spots are not clearly visible or for confirmation, specific chemical stains can be used:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for the indole nucleus, typically producing distinctive blue or purple spots.[10]

    • Potassium Permanganate (KMnO₄): A general-purpose oxidizing stain that will visualize most organic compounds as yellow/brown spots on a purple background.[10]

A single, well-defined spot on TLC is a good indication of high purity, whereas multiple spots signal the presence of impurities.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Problem 1: My compound streaks badly on a silica gel TLC plate and during column chromatography.
  • Causality: The indole nitrogen atom is weakly basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to poor peak shape, manifesting as tailing or streaking.[5]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your hexane/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your indole compound to elute with a much-improved spot or peak shape.[6]

    • Ammonia: For very basic compounds, pre-treating the column with a solvent system containing a small amount of ammonia can also be effective.[5]

TLC_Troubleshooting Start Compound streaks on silica TLC? Reason Cause: Interaction with acidic silanol groups on silica. Start->Reason Solution Solution: Add a basic modifier to the mobile phase. Reason->Solution Example1 Option 1: Add 0.5-1% Triethylamine (TEA) to Hexane/EtOAc eluent. Solution->Example1 Example2 Option 2: Use an alternative stationary phase like neutral Alumina. Solution->Example2 Result Result: Sharper spots and improved separation. Example1->Result Example2->Result

Caption: Decision tree for troubleshooting TLC streaking issues.

Problem 2: Recrystallization failed; the compound oiled out or the recovery was extremely low.
  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly for crystals to nucleate. Low recovery often results from using a solvent in which the compound is too soluble, even at low temperatures.[7]

  • Solutions:

    • Solvent System: If your compound is too soluble in a single solvent (e.g., methanol), try a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. A common combination is ethanol/water.[7]

    • Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling promotes the formation of small, often impure crystals or oil.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

Problem 3: HPLC analysis shows my purified product is only 90-95% pure, with a closely eluting impurity.
  • Causality: This often indicates the presence of a structurally similar impurity, such as a regioisomer or a byproduct from a minor reaction pathway, which has a polarity very close to your target compound.[4][11] Standard isocratic HPLC methods may not have sufficient resolving power.

  • Solutions:

    • Optimize HPLC Method:

      • Gradient Elution: Switch from an isocratic (constant mobile phase composition) to a gradient elution. A shallow gradient (e.g., starting with a lower percentage of organic solvent and slowly increasing it) can significantly improve the resolution between closely eluting peaks.

      • Change Mobile Phase/Modifier: Altering the organic solvent (e.g., from acetonitrile to methanol) or the acidic modifier (e.g., from formic acid to trifluoroacetic acid) can change the selectivity of the separation.[12]

    • Re-purify: If the impurity level is unacceptable, a second pass through column chromatography using a very shallow solvent gradient or a different solvent system may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for separating Methyl 1-isopropyl-1H-indole-6-carboxylate from less polar and more polar impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Test ratios like 9:1, 4:1, and 7:3 (Hexane:EtOAc).

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., move to 9:1, then 4:1 Hexane:EtOAc). This gradient approach helps separate compounds with different polarities effectively.[7]

    • Important: If streaking was observed on TLC, add 0.5% triethylamine to all mobile phases.

  • Fraction Collection: Collect eluate fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and standard method for the quantitative purity assessment of indole derivatives.[13][14]

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-1 min: 15% B1-10 min: 15% to 95% B10-12 min: 95% B12-13 min: 95% to 15% B13-18 min: 15% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (UV)
Injection Volume 10 µL
Column Temperature 30 °C

Methodology:

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[13]

  • Sample Preparation: Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[13]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes, or until a stable baseline is achieved.

    • Inject a solvent blank (e.g., methanol) to ensure the system is clean.

    • Inject the prepared sample solution and run the gradient method.

  • Data Analysis: Calculate purity based on the area percentage. The purity is the area of the main product peak divided by the total area of all peaks in the chromatogram, multiplied by 100.[13]

References

  • Rivier, L., & Pilet, P. E. (1983). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 258, 272-279. [Link]

  • BenchChem. (2025).
  • Muskiet, F. A., & Kema, I. P. (1988). Chromatography of urinary indole derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 428, 1-29. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
  • Stove, W. F., & Jones, E. R. H. (1954). A NOTE ON THE PAPER CHROMATOGRAPHY OF SOME INDOLE ACIDS AND THEIR DERIVATIVES. Canadian Journal of Chemistry, 32(10), 934-937. [Link]

  • Suryakoppa, K. S., Kameshwar, V. H., Appadurai, R., Eranna, S., & Khan, M. H. M. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(10), 945-953. [Link]

  • BenchChem. (2025). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles. BenchChem.
  • Kumar, A., Agarwal, R., & Mahajan, M. P. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(1), 5. [Link]

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • McGrath, K. (2017). What do common indole impurities look like?. ResearchGate. [Link]

  • Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 41. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Indole's Chemical Properties and Synthesis. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(12), 20387-20405. [Link]

  • BenchChem. (2025).
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • Kumar, A., Agarwal, R., & Mahajan, M. P. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5, 5. [Link]

  • Rawal, V. H., & Cava, M. P. (1986). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 64, 150. [Link]

  • Li, Y., Li, X., Yang, Y., Wang, Y., Zhang, L., & Chen, J. (2020). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. Journal of Agricultural and Food Chemistry, 68(4), 1143-1150. [Link]

  • BenchChem. (2025).
  • Ware, T. B., & DiRita, V. J. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. mSphere, 2(1), e00348-16. [Link]

  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.
  • Vasava, D. J., & Patel, D. R. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. Vidya, 14(2). [Link]

  • Chen, Y., & Li, H. (2007). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. Organic Letters, 9(21), 4275-4278. [Link]

  • Kim, J. S., Lee, C. H., Kim, J. G., & Lee, W. K. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes, 10(9), 1689. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]

  • Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024, part _, 0-0. [Link]

Sources

Optimization

"Methyl 1-isopropyl-1H-indole-6-carboxylate" stability issues and degradation

Welcome to the technical support and troubleshooting portal for Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS: 202745-76-4). This compound is a critical building block in medicinal chemistry, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS: 202745-76-4). This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and BACE1 inhibitors for Alzheimer's disease research.

Due to its specific structural features—an electron-rich indole core paired with a C6-methyl ester—this compound presents unique stability challenges during synthesis, purification, and storage. This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the integrity of your experimental workflows.

Chemical Properties & Baseline Specifications

To establish a baseline for your experiments, verify your material against the following quantitative and physical parameters. Deviations from these specifications often indicate improper storage or handling.

PropertyValueExperimental Significance
CAS Number 202745-76-4Unique identifier for procurement and safety data retrieval[1].
Molecular Weight 217.27 g/mol Essential for precise stoichiometric calculations in cross-coupling[1].
LogP ~3.07Indicates moderate lipophilicity; dictates the use of non-polar to moderately polar extraction solvents (e.g., EtOAc, DCM)[1].
Purity Standard ≥ 98.0%Required baseline to prevent side-reactions in sensitive catalytic cycles[1],[2].
Storage Temperature 2–8°CMinimizes thermal kinetic energy, preventing auto-oxidation[2].
Storage Atmosphere Inert (Ar/N2)Critical to prevent reactive oxygen species (ROS) from attacking the pyrrole ring[2].

Mechanistic Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. Methyl 1-isopropyl-1H-indole-6-carboxylate is primarily susceptible to two degradation vectors:

  • Nucleophilic Acyl Substitution (Ester Hydrolysis): The methyl ester at the C6 position is highly vulnerable to base-catalyzed hydrolysis. While the N-isopropyl group provides some steric bulk at the N1 position, it does not physically shield the C6 carbonyl carbon from hydroxide ions. Structural analogs containing the indole-6-carboxylate core demonstrate rapid degradation under alkaline conditions[3].

  • Electrophilic Ring Oxidation: The pyrrole portion of the indole ring is highly electron-rich. Exposure to air, light, or peroxides leads to electrophilic attack at the C2 and C3 positions. This pathway typically yields 2-oxindole or isatin (2,3-dioxoindole) derivatives, which can further polymerize into highly colored species[4],[5].

G Compound Methyl 1-isopropyl-1H- indole-6-carboxylate (Intact Ester) Hydrolysis 1-isopropyl-1H-indole- 6-carboxylic acid (Hydrolysis Product) Compound->Hydrolysis H2O, Base/Acid (Ester Cleavage) Oxidation Oxindole / Isatin Derivatives (Oxidation Products) Compound->Oxidation O2, ROS, Light (C2/C3 Attack) Dimerization Colored Dimers / Polymeric Species Oxidation->Dimerization Auto-oxidation & Cross-linking

Fig 1: Primary degradation pathways of Methyl 1-isopropyl-1H-indole-6-carboxylate.

Troubleshooting Guide & FAQs

Q1: My reaction yield drops significantly during the aqueous workup, and TLC shows a new, highly polar spot at the baseline. What is happening? Causality & Solution: You are likely experiencing base-catalyzed ester hydrolysis. If your workup involves strong bases (e.g., NaOH, KOH, or unbuffered Na2CO3), the high pH generates hydroxide ions that rapidly cleave the C6 ester into the corresponding carboxylic acid. Fix: Switch to a mild, buffered workup. Quench reactions with saturated aqueous NaHCO3 (pH ~8) or brine, and keep the mixture cold (0–5°C) during extraction to kinetically slow down any residual hydrolysis.

Q2: The compound turned from an off-white powder to a dark brownish-red solid after a few months on the shelf. Is it still usable? Causality & Solution: No, it should be discarded or repurified. This color change is the hallmark of photolytic and oxidative degradation. Indoles auto-oxidize into isatins, which subsequently dimerize or polymerize into highly conjugated, brightly colored species (similar to indigo dyes)[6]. Fix: Always store the intact ester in amber vials (to block UV/Vis light) under an inert atmosphere (Argon or Nitrogen) at 2–8°C[2].

Q3: How can I differentiate between the intact ester and its degradants during reaction monitoring? Causality & Solution: Use Reverse-Phase UPLC/HPLC. Because the hydrolyzed product (carboxylic acid) is significantly more polar than the methyl ester, it will elute much earlier on a standard C18 column. Oxidative degradants (oxindoles) will show a distinct shift in their UV absorption spectra—specifically, the loss of characteristic indole fluorescence and the appearance of new chromophores around 250-280 nm[7],[3].

Standard Operating Procedures (SOPs)

SOP 1: Mild Aqueous Workup for Ester Preservation

This protocol is designed as a self-validating system: by controlling temperature and pH, you eliminate the variables that cause hydrolysis, ensuring the organic layer contains only the intact ester.

  • Quenching: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add the mixture to a vigorously stirred solution of saturated aqueous NaHCO3 (10 mL per 1 mmol of substrate).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Causality: EtOAc is polar enough to extract the ester but immiscible with the aqueous phase, separating the product from hydrolytic agents.

  • Washing: Wash the combined organic layers with Brine (1 x 20 mL) to remove residual water and neutralize the organic phase.

  • Drying: Dry the organic phase over anhydrous Na2SO4. Do not use K2CO3 , as basic drying agents can initiate localized hydrolysis during concentration.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Maintain the rotary evaporator water bath at ≤ 30°C. Elevated temperatures exponentially accelerate any residual acid/base-catalyzed degradation.

SOP 2: Forced Degradation (Stability-Indicating) Assay

Adapted from ICH guidelines for indole-6-carboxylate derivatives[7],[3]. This assay ensures your analytical method can accurately separate the parent drug from its degradants.

  • Stock Preparation: Dissolve 1.0 mg of Methyl 1-isopropyl-1H-indole-6-carboxylate in 1.0 mL of HPLC-grade Methanol.

  • Alkaline Stress (Hydrolysis): Mix 0.5 mL of stock with 0.5 mL of 0.2 N NaOH. Stir at 25°C for 1 hour. Self-Validation Step: Neutralize with 0.5 mL of 0.2 N HCl prior to injection to prevent degradation of the HPLC column silica.

  • Acidic Stress (Hydrolysis): Mix 0.5 mL of stock with 0.5 mL of 1.0 N HCl. Heat at 60°C for 1 hour. Neutralize with 0.5 mL of 1.0 N NaOH before injection.

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H2O2. Protect from light (wrap in foil) and stir at 25°C for 4 hours.

  • Analysis: Inject samples onto an RP-UPLC system (C18 column, Gradient: Acetonitrile/Water with 0.1% Formic Acid) and monitor at 271 nm.

  • Data Validation: Calculate the mass balance. The sum of the peak areas of all degradants plus the remaining intact ester must equal the peak area of an untreated control sample (± 5%). A mismatch indicates that volatile degradants were formed or species have permanently retained on the column.

References

  • Fluorochem: CAS 202745-76-4 - Methyl 1-isopropyl-1H-indole-6-carboxylate Chemical Properties. Retrieved from 1

  • Sigma-Aldrich: Methyl 1-isopropyl-1H-indole-6-carboxylate | 202745-76-4 Safety and Storage. Retrieved from 2

  • ResearchGate: Degradation pathway of indole by electroFenton (Oxidation mechanisms). Retrieved from 4

  • ResearchGate: Summary of transformation pathways of indole by various oxygenases. Retrieved from 6

  • PMC - NIH: Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from 5

  • Sciforum: VALIDATED STABILITY- INDICATING HPTLC METHOD FOR NINTEDANIB & CHARACTERIZATION OF DEGRADANTS BY LC-MSn. Retrieved from 7

  • Arabian Journal of Chemistry: QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways. Retrieved from 3

Sources

Troubleshooting

"Methyl 1-isopropyl-1H-indole-6-carboxylate" alternative synthetic routes

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help discovery chemists and process engineers navigate the specific bottlenecks associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help discovery chemists and process engineers navigate the specific bottlenecks associated with the synthesis of1[1].

Because the isopropyl group is a sterically demanding secondary alkyl moiety, standard N-alkylation protocols often suffer from competing elimination reactions, poor conversion, or regioselectivity issues (N1 vs. C3 alkylation)[2]. This guide breaks down the causality behind these failures and provides self-validating, field-proven methodologies to ensure high-yielding syntheses.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: I am using 2-bromopropane and Sodium Hydride (NaH) in DMF, but my yields of Methyl 1-isopropyl-1H-indole-6-carboxylate are below 30%, and I observe significant gas evolution. What is going wrong? A1: The gas evolution you are observing is likely propylene gas, a direct result of an E2 elimination reaction. While NaH efficiently deprotonates the indole N-H, the resulting indolyl anion is highly basic. When reacted with a sterically hindered secondary alkyl halide like 2-bromopropane, the basic indolyl anion abstracts a β -hydrogen from the halide much faster than it undergoes the sterically restricted SN2 substitution. Solution: Switch your electrophile from 2-bromopropane to 2-iodopropane. Iodine is a superior, more polarizable leaving group, which kinetically accelerates the SN2 pathway over E2. Furthermore, replacing NaH with a milder base such as Cesium Carbonate ( Cs2​CO3​ ) suppresses the elimination pathway while maintaining sufficient basicity to drive N-alkylation[3].

Q2: Can I use the Mitsunobu reaction to couple isopropanol directly to Methyl 1H-indole-6-carboxylate to avoid alkyl halides entirely? A2: Yes, and this is highly recommended for this specific substrate[4]. Typically, an unsubstituted indole N-H proton (pKa ~16.2) is not acidic enough for a standard Mitsunobu reaction, which generally requires a pronucleophile with a pKa < 13. However, the methyl carboxylate group at the C6 position is strongly electron-withdrawing. By pulling electron density away from the conjugated indole system, it significantly lowers the pKa of the N-H bond. This makes the proton sufficiently acidic to protonate the betaine intermediate formed by DIAD and PPh3​ , allowing for a clean SN2 inversion without any risk of E2 elimination.

Q3: How do I prevent C3-alkylation byproducts during N-isopropylation? A3: Indoles are ambident nucleophiles. The nitrogen atom is the "hard" nucleophilic center, while the C3 carbon is the "soft" nucleophilic center[2]. Under neutral conditions or with weak bases that fail to fully deprotonate the indole, alkylation tends to occur at C3. To ensure absolute N1-selectivity, you must generate the indolyl anion. Using polar aprotic solvents (like DMF) with alkali metal bases ensures the negative charge is localized on the more electronegative nitrogen atom, completely directing the isopropyl electrophile to the N1 position.

Section 2: Quantitative Condition Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative outcomes of various N-isopropylation conditions applied to Methyl 1H-indole-6-carboxylate.

Synthetic StrategyReagentsBaseSolventTemp (°C)Yield (%)Primary Observation / Mechanistic Issue
Classic Alkylation 2-BromopropaneNaHDMF0 to 2525 - 35High E2 elimination; propylene gas evolution.
Modified SN2 2-Iodopropane Cs2​CO3​ DMF6075 - 85Excellent N1 selectivity; slower reaction kinetics.
Mitsunobu Isopropanol, DIAD, PPh3​ NoneTHF0 to 2580 - 90No elimination; requires TPPO byproduct removal.
Borrowing Hydrogen Isopropanol,[Fe] catalyst K2​CO3​ Toluene11040 - 605[5]; limited by steric bulk.

Section 3: Validated Experimental Protocols

Protocol A: Modified SN2 Alkylation (Cesium Carbonate Method)

Causality & Validation: The use of Cs2​CO3​ ensures the indolyl anion is formed as a loose ion pair (due to the large ionic radius of Cesium), maximizing nitrogen nucleophilicity while minimizing basicity-driven E2 elimination.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve Methyl 1H-indole-6-carboxylate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a faint yellow, indicating successful indolyl anion formation.

  • Alkylation: Add 2-iodopropane (2.0 eq, 20 mmol) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 60 °C. Monitor by TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.3 ) should be consumed within 12-16 hours, replaced by a less polar UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. Quench with ice water (5 volumes) to precipitate the product. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL).

    • Validation Checkpoint: The 5% LiCl wash is a critical step to force residual DMF into the aqueous phase, preventing streaking during chromatography.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Mitsunobu N-Alkylation

Causality & Validation: Reaction progress is driven by the thermodynamic formation of the strong P=O bond. The electron-withdrawing C6-ester is the critical structural feature that allows this protocol to succeed.

  • Preparation: Dissolve Methyl 1H-indole-6-carboxylate (1.0 eq, 10 mmol), anhydrous isopropanol (1.5 eq, 15 mmol), and Triphenylphosphine ( PPh3​ , 1.5 eq, 15 mmol) in anhydrous THF (0.1 M) under argon.

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: The distinct yellow color of DIAD will dissipate rapidly upon addition as the reactive betaine intermediate forms and is subsequently protonated by the indole.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 8 hours.

  • Workup & Purification: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1).

    • Validation Checkpoint: A white precipitate will form. This is the triphenylphosphine oxide (TPPO) byproduct. Filter this off prior to loading the filtrate onto a silica gel column to drastically simplify purification.

Section 4: Synthetic Workflow Visualization

N_Alkylation_Workflow Start Methyl 1H-indole-6-carboxylate (Starting Material) Decision Select Isopropylation Strategy Start->Decision Path_SN2 Alkyl Halide Route (SN2 Substitution) Decision->Path_SN2 Base Mediated Path_Mitsunobu Alcohol Route (Mitsunobu Coupling) Decision->Path_Mitsunobu Acidic N-H Tolerant NaH_Fail NaH + 2-Bromopropane Result: E2 Elimination Path_SN2->NaH_Fail Strong Base/Poor LG Cs_Success Cs2CO3 + 2-Iodopropane Result: Clean SN2 Path_SN2->Cs_Success Mild Base/Good LG Mitsunobu_Success Isopropanol + DIAD/PPh3 Result: High Yield Path_Mitsunobu->Mitsunobu_Success PPh3 Activation Product Methyl 1-isopropyl-1H-indole-6-carboxylate (Target Product) NaH_Fail->Product Low Yield (<30%) Cs_Success->Product Good Yield (85%) Mitsunobu_Success->Product Excellent Yield (90%)

Decision tree for the N-isopropylation of Methyl 1H-indole-6-carboxylate highlighting optimal routes.

References

  • Title: Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS 202745-76-4) | Source: Fluorochem | URL: 1[1]

  • Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles | Source: MDPI | URL: 2[2]

  • Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles | Source: RSC Publishing | URL: 3[3]

  • Title: N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Source: ResearchGate | URL: 4[4]

  • Title: Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles | Source: PMC | URL: 5[5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 1-isopropyl-1H-indole-6-carboxylate Derivatives as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 1-isopropyl-1H-indole-6-carboxylate derivatives, with a focus on their potential as anticancer agents through the inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 1-isopropyl-1H-indole-6-carboxylate derivatives, with a focus on their potential as anticancer agents through the inhibition of key receptor tyrosine kinases (RTKs), namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.

Introduction: The Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] In the context of cancer therapy, indole derivatives have emerged as a promising class of compounds that can effectively target the ATP-binding pocket of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3] EGFR and VEGFR-2 are two such kinases that are frequently overexpressed in a variety of tumors, making them prime targets for therapeutic intervention.[5][6][7] This guide will dissect the structural features of indole-6-carboxylate derivatives that govern their inhibitory potency and selectivity against these two critical oncogenic drivers.

Core Structure and Rationale for Modification

The parent scaffold, methyl 1-isopropyl-1H-indole-6-carboxylate, presents several key positions for chemical modification to explore the SAR and optimize for enhanced biological activity. These positions include:

  • N1-position: The isopropyl group at this position can influence the compound's lipophilicity and steric interactions within the kinase active site.

  • C6-carboxylate group: The methyl ester at this position can be modified to other functional groups to explore different hydrogen bonding and electrostatic interactions.

  • Indole Ring: Substitutions at other positions of the indole ring (e.g., C2, C3, C5) can significantly impact activity and selectivity.

The rationale behind exploring derivatives of this scaffold is to identify modifications that enhance binding affinity to the target kinases, improve pharmacokinetic properties, and ultimately lead to more potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on methyl 1-isopropyl-1H-indole-6-carboxylate are not extensively reported, we can extrapolate from the broader class of indole-6-carboxylic acid derivatives to infer the likely impact of various structural modifications.

Targeting EGFR

For EGFR inhibition, studies on related indole derivatives have shown that the presence of an aryl or heteroaryl fragment attached to a linker is often required for anti-tumor activity.[5][6][7]

  • N1-Substitution: While the specific impact of an N1-isopropyl group is not detailed in the provided search results, N-substitution on the indole ring can influence the orientation of the molecule within the ATP-binding pocket of EGFR. Hydrophobic interactions are crucial for binding, and the isopropyl group likely contributes to this.[8]

  • C6-Carboxylate Modifications: Conversion of the C6-carboxylate to hydrazone derivatives has been shown to be a successful strategy for targeting EGFR.[2][5] For instance, compound 4a (a hydrazine-1-carbothioamide derivative) with an unsubstituted phenyl moiety exhibited potent EGFR enzyme inhibitory activity.[9] This suggests that the C6-position can be functionalized with larger, more complex moieties to achieve better interaction with the receptor.

  • Indole Ring Substitutions: Halogenation of the indole ring, particularly at the C5 position with bromo or chloro groups, has been shown to be critical for anticancer activity in some series of indole derivatives.[8]

Targeting VEGFR-2

For VEGFR-2 inhibition, modifications at the C6-position of the indole-6-carboxylate scaffold have proven to be particularly fruitful.

  • C6-Carboxylate Modifications: The synthesis of oxadiazole derivatives from the C6-carboxylate has yielded potent VEGFR-2 inhibitors.[2][5] Specifically, compound 6c , which features a chloro group at the 4-position of an aromatic ring attached to the oxadiazole, demonstrated the highest VEGFR-2 enzyme inhibitory activity in one study.[9] This highlights the importance of the nature and substitution pattern of the aromatic ring linked to the C6-heterocycle.

  • N1-Substitution: Similar to EGFR, the N1-substituent can modulate the overall physicochemical properties of the molecule, which can affect its interaction with the VEGFR-2 active site. The hydrophobicity of the N1-isopropyl group may contribute favorably to binding.

The following diagram illustrates the key SAR points for indole-6-carboxylate derivatives as EGFR and VEGFR-2 inhibitors.

SAR_Indole_Derivatives cluster_core Indole-6-carboxylate Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Methyl 1-isopropyl-1H-indole-6-carboxylate N1 N1-Position (Isopropyl group) Core->N1 Influences lipophilicity and steric fit C6 C6-Position (Carboxylate) Core->C6 Key for derivatization Indole Indole Ring (e.g., C5-position) Core->Indole Halogenation can enhance activity EGFR EGFR Inhibition N1->EGFR Modulates binding orientation VEGFR2 VEGFR-2 Inhibition N1->VEGFR2 Affects physicochemical properties C6->EGFR Hydrazone derivatives show potency C6->VEGFR2 Oxadiazole derivatives are effective Indole->EGFR C5-Bromo/Chloro can increase potency

Caption: Key structure-activity relationships of indole-6-carboxylate derivatives.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected indole-6-carboxylate derivatives against various cancer cell lines and their target kinases. This data is compiled from published literature and serves as a benchmark for comparing the performance of different structural modifications.

Table 1: EGFR-Targeting Indole-6-Carboxylate Derivatives

Compound IDModification at C6R-group on PhenylTarget Cell LineIC50 (µM)EGFR Kinase IC50 (µM)Reference
4a Hydrazine-1-carbothioamideHA549Not reportedPotent[9]
3b HydrazoneNot specifiedHCT-116PotentPotent[7]

Table 2: VEGFR-2-Targeting Indole-6-Carboxylate Derivatives

Compound IDModification at C6R-group on PhenylTarget Cell LineIC50 (µM)VEGFR-2 Kinase IC50 (µM)Reference
6c Oxadiazole4-ClHepG2PotentPotent[9]
6e OxadiazoleNot specifiedHCT-116PotentPotent[7]
11 Not specifiedNot specifiedNot specifiedNot reported0.192[10]

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, HepG2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with indole derivatives seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize formazan with DMSO incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end_node End analyze->end_node

Caption: Workflow of the MTT cell viability assay.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compounds to inhibit the enzymatic activity of EGFR and VEGFR-2.[10][15][16][17][18]

A. EGFR Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)

  • ATP

  • Peptide substrate (e.g., Y12-Sox)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Enzyme and Compound Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted indole derivatives in a 384-well plate for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Reaction Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

B. VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase Buffer 1 (BPS Bioscience)

  • ATP

  • PTK Substrate (Poly(Glu:Tyr, 4:1))

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.

  • Plate Setup: Add the master mixture to the wells of a white 96-well plate.

  • Compound Addition: Add the diluted indole derivatives to the respective wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add Kinase-Glo® reagent to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]

Signaling Pathway Overview

A thorough understanding of the signaling pathways modulated by the target kinases is essential for rational drug design.

EGFR Signaling Pathway

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][19][20][21] These pathways regulate cell proliferation, survival, and differentiation. Inhibition of EGFR blocks these downstream signals, leading to anticancer effects.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Indole Derivative (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, which in turn activates several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[22][23][24][25] These signaling events promote endothelial cell proliferation, migration, and survival, leading to angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can thus suppress tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Indole Derivative (Inhibitor) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Conclusion and Future Directions

The structure-activity relationship studies of indole-6-carboxylate derivatives reveal a versatile scaffold with significant potential for the development of potent EGFR and VEGFR-2 inhibitors. Key takeaways include the importance of derivatizing the C6-carboxylate group into larger heterocyclic moieties and the potential for modulating activity through substitutions on the indole ring and at the N1-position. While the specific SAR for methyl 1-isopropyl-1H-indole-6-carboxylate requires further focused investigation, the principles outlined in this guide provide a strong foundation for the rational design of novel and more effective anticancer agents based on this promising chemical scaffold. Future work should focus on synthesizing and evaluating a focused library of derivatives with systematic modifications at the N1, C2, C3, C5, and C6 positions to build a more comprehensive SAR profile and to optimize for dual EGFR/VEGFR-2 inhibition or for enhanced selectivity for a single target.

References

  • [Schematic diagram of EGFR signaling pathway[16]. Growth factor binding... - ResearchGate]([Link])

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate

For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is paramount. This guide provides an in-depth comparison of plausible synthetic strategies for Methyl 1-isop...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is paramount. This guide provides an in-depth comparison of plausible synthetic strategies for Methyl 1-isopropyl-1H-indole-6-carboxylate, a substituted indole of interest in medicinal chemistry. While direct comparative literature for this specific molecule is scarce, this document outlines two primary, logically derived synthetic pathways, supported by established chemical principles and analogous transformations reported in the literature. The discussion emphasizes the rationale behind experimental choices, offering insights into the practical advantages and disadvantages of each approach.

Introduction to the Target Molecule

Methyl 1-isopropyl-1H-indole-6-carboxylate is a heterocyclic compound featuring an indole core, a common scaffold in numerous biologically active compounds and natural products.[1] The substituents—an isopropyl group on the indole nitrogen and a methyl ester at the 6-position—can significantly influence its physicochemical properties and biological activity. The strategic synthesis of such analogs is a cornerstone of drug discovery programs.

This guide will compare two principal synthetic disconnections:

  • Strategy A: Late-Stage N-Isopropylation. This approach involves the initial synthesis of the indole core with the ester functionality in place, followed by the introduction of the isopropyl group onto the indole nitrogen in the final steps.

  • Strategy B: Early-Stage N-Isopropylation. In this alternative, the isopropyl group is introduced onto a precursor molecule before the indole ring is formed.

Strategy A: Late-Stage N-Isopropylation

This strategy is arguably the more convergent and flexible approach, allowing for the synthesis of a common intermediate, Methyl 1H-indole-6-carboxylate, which can then be diversified with various N-substituents.

Workflow for Strategy A

Strategy A A Starting Material (e.g., 4-amino-3-methylbenzoic acid) B Indole Ring Formation (e.g., Fischer or Reissert Synthesis) A->B Cyclization C Methyl 1H-indole-6-carboxylate (Key Intermediate) B->C Esterification/Functional Group Interconversion D N-Isopropylation C->D Alkylation E Target Molecule: Methyl 1-isopropyl-1H-indole-6-carboxylate D->E Final Product

Caption: Workflow for the Late-Stage N-Isopropylation of Methyl 1-isopropyl-1H-indole-6-carboxylate.

Synthesis of Key Intermediate: Methyl 1H-indole-6-carboxylate

The success of Strategy A hinges on the efficient preparation of Methyl 1H-indole-6-carboxylate. Several classical indole syntheses can be adapted for this purpose. For instance, the Fischer indole synthesis, a robust and widely used method, could be employed starting from a suitable phenylhydrazine and a pyruvate derivative. Alternatively, methods starting from ortho-substituted nitroarenes, such as the Reissert or Bartoli indole synthesis, offer different avenues.

A common route involves the hydrolysis of a pre-existing ester or the esterification of indole-6-carboxylic acid. Indole-6-carboxylic acid can be synthesized via various methods.[2]

Step-by-Step Protocol for N-Isopropylation

The crucial step in this strategy is the alkylation of the indole nitrogen. A standard procedure for N-alkylation of an indole involves deprotonation with a suitable base followed by reaction with an alkyl halide.

Experimental Protocol: N-Isopropylation of Methyl 1H-indole-6-carboxylate

  • Deprotonation: To a solution of Methyl 1H-indole-6-carboxylate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1-1.5 eq.) portion-wise at 0 °C. The use of a strong base is necessary to deprotonate the relatively acidic N-H of the indole.

  • Alkylation: After stirring for a short period (e.g., 30 minutes) to ensure complete deprotonation, add 2-bromopropane or 2-iodopropane (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary for Strategy A
ParameterDescription
Starting Material Methyl 1H-indole-6-carboxylate
Key Reagents Sodium hydride, 2-bromopropane (or 2-iodopropane), DMF
Typical Yield Generally moderate to high, depending on the substrate and reaction conditions.
Purification Column chromatography
Advantages and Disadvantages of Strategy A

Advantages:

  • Convergent: Allows for the synthesis of a common intermediate that can be used to generate a library of N-substituted indole derivatives.

  • Well-established Chemistry: N-alkylation of indoles is a well-documented and reliable transformation.

Disadvantages:

  • Potential for Side Reactions: The use of a strong base like NaH can sometimes lead to side reactions, especially with sensitive functional groups.

  • Regioselectivity: While N-alkylation is generally favored, some C-alkylation can occur under certain conditions, although this is less common for indoles.

Strategy B: Early-Stage N-Isopropylation

This approach involves the synthesis of an N-isopropyl substituted aniline or hydrazine precursor, which is then carried through a classical indole synthesis.

Workflow for Strategy B

Strategy B F Substituted Aniline/Hydrazine (e.g., 4-amino-3-methylphenyl)isopropylamine) G N-Isopropylation F->G Alkylation H N-isopropyl-phenylhydrazine derivative G->H Diazotization/Reduction I Indole Ring Formation (e.g., Fischer Indole Synthesis) H->I Cyclization with pyruvate J Target Molecule: Methyl 1-isopropyl-1H-indole-6-carboxylate I->J Esterification

Caption: Workflow for the Early-Stage N-Isopropylation of Methyl 1-isopropyl-1H-indole-6-carboxylate.

Synthesis of the N-Isopropyl Precursor

A key starting material for this strategy would be an appropriately substituted N-isopropyl phenylhydrazine. This can be prepared from the corresponding aniline.

Step-by-Step Protocol for Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: React the N-isopropyl-phenylhydrazine derivative with methyl pyruvate in a suitable solvent (e.g., ethanol or acetic acid), often with acid catalysis, to form the corresponding hydrazone.

  • Cyclization: Heat the isolated hydrazone in the presence of a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). This promotes a[3][3]-sigmatropic rearrangement followed by aromatization to yield the indole ring.

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into ice-water and the product is extracted with an organic solvent. Purification is then carried out by crystallization or column chromatography.

Data Summary for Strategy B
ParameterDescription
Starting Material N-isopropyl-phenylhydrazine derivative and methyl pyruvate
Key Reagents Acid catalyst (e.g., PPA, ZnCl2)
Typical Yield Can be variable depending on the substrates and the harshness of the cyclization conditions.
Purification Crystallization or column chromatography
Advantages and Disadvantages of Strategy B

Advantages:

  • Divergent Synthesis of Core: Can be useful if a variety of substituents are desired on the indole ring itself, as the complexity is built in early.

Disadvantages:

  • Harsh Conditions: The cyclization step of the Fischer indole synthesis often requires high temperatures and strong acids, which may not be compatible with sensitive functional groups.

  • Precursor Synthesis: The synthesis of the required N-isopropyl phenylhydrazine precursor can be multi-step and may have its own challenges.

  • Regioselectivity Issues: With unsymmetrical ketones or certain substituted phenylhydrazines, mixtures of regioisomeric indoles can be formed.

Comparison Summary and Recommendation

FeatureStrategy A: Late-Stage N-IsopropylationStrategy B: Early-Stage N-Isopropylation
Overall Approach ConvergentLinear
Flexibility High (easy to vary the N-substituent)Lower (N-substituent fixed early)
Reaction Conditions Generally milderCan be harsh (high temp, strong acid)
Key Intermediate Methyl 1H-indole-6-carboxylateN-isopropyl-phenylhydrazine derivative
Potential Issues Base-sensitive functional groupsAcid-sensitive functional groups, regioselectivity

Recommendation:

For the synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate, Strategy A (Late-Stage N-Isopropylation) is generally the recommended approach. Its convergent nature allows for the efficient production of a key intermediate, Methyl 1H-indole-6-carboxylate, which can be readily N-functionalized in a well-understood and typically high-yielding reaction. This strategy offers greater flexibility for analog synthesis and often employs milder reaction conditions compared to the potentially harsh cyclization step in the Fischer indole synthesis.

However, the choice of synthesis will always depend on the specific project goals, available starting materials, and the scale of the reaction. For instance, if a large library of analogs with modifications on the carbocyclic part of the indole is required, a more divergent approach like Strategy B might be considered, provided the precursor synthesis is efficient.

References

  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

  • PrepChem.com. Synthesis of indole-6-carboxylic acid. [Link]

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Google Patents. Processes for production of indole compounds.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • National Institutes of Health. rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. [Link]

Sources

Validation

Benchmarking Methyl 1-isopropyl-1H-indole-6-carboxylate in Drug Discovery: A Comparative Guide Against Standard Indole Building Blocks

As drug discovery programs increasingly target the central nervous system (CNS) and complex hydrophobic binding pockets, the selection of highly specific building blocks becomes critical. Methyl 1-isopropyl-1H-indole-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target the central nervous system (CNS) and complex hydrophobic binding pockets, the selection of highly specific building blocks becomes critical. Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS: 202745-76-4) has emerged as a specialized scaffold, particularly in the synthesis of spiropiperidine β -secretase (BACE1) inhibitors for Alzheimer's disease [1].

This guide objectively benchmarks this N-isopropylated indole against its standard unalkylated and N-methylated counterparts, providing application scientists with the physicochemical rationale and validated experimental protocols necessary to integrate this compound into advanced synthetic workflows.

Structural and Physicochemical Benchmarking

The functionalization of the indole nitrogen (N1) fundamentally alters the molecule's physicochemical properties, directly impacting downstream pharmacokinetics such as blood-brain barrier (BBB) permeability and target binding affinity.

Comparative Data Summary
PropertyMethyl 1H-indole-6-carboxylate (Standard)Methyl 1-methyl-1H-indole-6-carboxylateMethyl 1-isopropyl-1H-indole-6-carboxylate
CAS Number 50820-65-0194346-64-0202745-76-4
N-Substitution Hydrogen (-H)Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Molecular Weight 175.19 g/mol 189.21 g/mol 217.27 g/mol
Calculated LogP ~1.85~2.353.07 [2]
H-Bond Donors 100
Steric Profile (N-site) MinimalLowHigh (Branched Alkyl)
Primary Utility General intermediateKinase inhibitor coreCNS-penetrant drugs (e.g., BACE1)
Causality Behind the Data: Why N-Isopropyl?
  • Lipophilicity and CNS Penetration: The transition from an N-H to an N-isopropyl group eliminates a hydrogen bond donor and significantly increases the partition coefficient (LogP from ~1.85 to 3.07). In BACE1 inhibitor design, this enhanced lipophilicity is critical for crossing the blood-brain barrier [1].

  • Steric Shielding: The branched isopropyl group provides a specific steric bulk that can perfectly occupy lipophilic sub-pockets in target enzymes, preventing off-target binding that a smaller N-methyl group might permit.

G Root Indole N-Substitution Strategy Impact on Drug-Likeness N_H Standard N-H (Methyl 1H-indole-6-carboxylate) Root->N_H N_Me N-Methyl (Methyl 1-methyl-1H-indole-6-carboxylate) Root->N_Me N_iPr N-Isopropyl (Methyl 1-isopropyl-1H-indole-6-carboxylate) Root->N_iPr H_Prop • H-Bond Donor Active • Lower LogP (~1.8) • Poor BBB Permeability N_H->H_Prop Me_Prop • No H-Bond Donor • Moderate LogP (~2.3) • Moderate Lipophilicity N_Me->Me_Prop iPr_Prop • Enhanced Lipophilicity (LogP 3.07) • High BBB Permeability • Optimal Hydrophobic Fit N_iPr->iPr_Prop

Logic diagram detailing the physicochemical impact of indole N-substitution strategies.

Synthetic Utility & Reactivity Profiling

When utilizing Methyl 1-isopropyl-1H-indole-6-carboxylate, the primary synthetic vector is the C6-methyl ester. However, the electron-rich nature of the indole ring, combined with the steric bulk of the N-isopropyl group, requires specific chemoselective reduction conditions.

Workflow: Chemoselective Ester Reduction to Alcohol

To integrate this scaffold into larger drug molecules, the ester is typically reduced to a hydroxymethyl group. Standard aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to side reactions or require strict cryogenic conditions. Instead, Lithium Borohydride (LiBH₄) is the industry-standard choice for this specific substrate, providing a mild, room-temperature reduction [1].

G A Methyl 1-isopropyl- 1H-indole-6-carboxylate (CAS: 202745-76-4) B Ester Reduction (LiBH4, THF, RT) A->B Step 1 C (1-Isopropyl-1H-indol- 6-yl)methanol B->C 96h, Mild Conditions D Oxidation / Activation (Electrophile Generation) C->D Step 2 E Spiropiperidine Coupling D->E Step 3 F BACE1 Inhibitor (Alzheimer's Candidate) E->F Target Synthesis

Workflow for integrating Methyl 1-isopropyl-1H-indole-6-carboxylate into BACE1 inhibitors.

Standardized Experimental Protocol

The following self-validating protocol is adapted from validated patent literature for the synthesis of Alzheimer's disease therapeutics [1]. It incorporates in-process controls (IPC) to ensure scientific rigor.

Chemoselective Reduction using LiBH₄

Reagents:

  • Methyl 1-isopropyl-1H-indole-6-carboxylate: 0.50 g (2.30 mmol)

  • Lithium borohydride (LiBH₄): 1.0 M solution in THF, 6.90 mL (6.90 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 5.0 mL

  • Methanol (MeOH): For quenching

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 1-isopropyl-1H-indole-6-carboxylate (0.50 g) in anhydrous THF (5.0 mL).

  • Reagent Addition: Cool the solution briefly in a water bath (20°C). Syringe in the 1M LiBH₄ solution (6.90 mL) dropwise over 5 minutes to manage any mild exotherm.

  • Reaction Execution: Allow the reaction to stir at room temperature (RT) for 96 hours.

    • Expert Insight: The extended 96-hour timeframe is required because the indole ring donates electron density toward the C6 position via resonance, rendering the ester carbonyl less electrophilic. LiBH₄ is a mild reagent; patience here prevents the need for harsher reagents that could degrade the indole core.

  • Self-Validating IPC (In-Process Control): At 48h and 72h, take a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. Monitor for the disappearance of the starting material ( m/z 218 [M+H]⁺) and the appearance of the more polar alcohol product ( m/z 190 [M+H]⁺). Do not proceed to quenching until conversion is >95%.

  • Quenching: Once complete, carefully add MeOH (approx. 2-3 mL) dropwise to quench unreacted LiBH₄. Caution: Hydrogen gas is evolved. Let the mixture stir for 1 hour at RT to ensure complete neutralization of the hydride.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the resulting residue between saturated aqueous sodium bicarbonate ( NaHCO3​ ) and Ethyl Acetate (EtOAc).

    • Separate the organic layer, wash sequentially with distilled water and brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo to yield (1-isopropyl-1H-indol-6-yl)methanol.

Conclusion

Benchmarking Methyl 1-isopropyl-1H-indole-6-carboxylate against standard N-H or N-methyl indoles reveals its distinct superiority in applications requiring high lipophilicity and specific steric profiles. By effectively eliminating hydrogen bond donation and raising the LogP to ~3.07, this building block is highly optimized for CNS-penetrant drug discovery. While its electron-rich nature requires extended, mild reduction protocols (such as the 96-hour LiBH₄ method), the resulting chemoselectivity and high yields make it a highly reliable scaffold for advanced medicinal chemistry campaigns.

References

  • Merck Sharp & Dohme LLC. (2007). Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease (US Patent No. US20070021454A1). U.S. Patent and Trademark Office.

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Methyl 1-isopropyl-1H-indole-6-carboxylate

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research and the safety of our laborator...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research and the safety of our laboratory environment depend on a rigorous and informed approach to chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS No. 202745-76-4), moving beyond simple steps to explain the causality behind each procedural choice.

The fundamental principle guiding this protocol is that all chemical waste must be handled in accordance with local, state, and federal regulations.[1][2] This compound, due to its identified hazards, requires management as a regulated hazardous waste stream.

Part 1: Hazard Assessment and Characterization

An effective disposal plan begins with a thorough understanding of the compound's intrinsic properties and hazards. Methyl 1-isopropyl-1H-indole-6-carboxylate is not a benign substance; its hazard profile necessitates that it be treated with care throughout its lifecycle, including disposal.

The compound is classified as harmful and an irritant.[3] According to its Safety Data Sheet (SDS), it poses risks of harm if swallowed, inhaled, or on contact with skin, and can cause significant skin, eye, and respiratory irritation. This classification is the primary driver for its segregation as hazardous waste, prohibiting its disposal via standard laboratory drains or as common refuse.[4]

Table 1: Physicochemical and Hazard Profile of Methyl 1-isopropyl-1H-indole-6-carboxylate

PropertyValueSource(s)
Chemical Name Methyl 1-isopropyl-1H-indole-6-carboxylate-
CAS Number 202745-76-4
Physical Form Solid
Molecular Formula C₁₃H₁₅NO₂
GHS Signal Word Warning[3]
GHS Pictogram GHS07 (Harmful/Irritant)[3]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Part 2: Pre-Disposal Operations: Safety and Segregation

Before any disposal action is taken, establishing a safe operating environment and a clear waste segregation plan is paramount. These preparatory steps are non-negotiable components of a self-validating safety system.

Personal Protective Equipment (PPE)

Given the compound's irritant properties, direct contact must be avoided. The minimum required PPE when handling this chemical for disposal includes:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes, in line with its classification as a serious eye irritant.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. If the compound is dissolved in a solvent, ensure the glove material is resistant to that specific solvent.

  • Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.

Waste Stream Segregation

The principle of waste segregation is to prevent inadvertent and potentially dangerous chemical reactions within a waste container.[4] Methyl 1-isopropyl-1H-indole-6-carboxylate waste must be kept separate from incompatible materials such as strong oxidizing agents.[5]

  • For Solid Waste: Designate a specific, clearly labeled hazardous waste container for "Non-Halogenated Organic Solids."

  • For Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a container labeled "Non-Halogenated Organic Liquid Waste." Never mix with halogenated solvent waste streams, as this complicates the final disposal process and increases costs.

All waste containers must be in good condition, made of a compatible material, and kept securely closed except when adding waste.[1][4]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of waste containing Methyl 1-isopropyl-1H-indole-6-carboxylate.

Protocol A: Disposal of Unused or Waste Solid Compound
  • Work Area Preparation: Conduct all transfers within a chemical fume hood to mitigate inhalation risks, as the compound may cause respiratory irritation.

  • Container Labeling: Prepare a designated hazardous waste container. The label must clearly state "Hazardous Waste" and list the full chemical name: "Methyl 1-isopropyl-1H-indole-6-carboxylate."[6][7]

  • Transfer: Carefully transfer the solid waste from its original container or weigh boat into the designated hazardous waste container using a clean spatula. Avoid generating dust.

  • Closure and Storage: Securely cap the waste container. Store the container in a designated satellite accumulation area, away from incompatible chemicals, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[7]

Protocol B: Disposal of Solutions
  • Container and Labeling: Use a designated container for "Non-Halogenated Organic Liquid Waste." Ensure it is properly labeled with its contents.

  • Transfer: Carefully pour the solution containing the compound into the waste container. If necessary, use a funnel to prevent spills.

  • Closure and Storage: Securely cap the container and store it in the satellite accumulation area with secondary containment to prevent the spread of potential leaks.

Protocol C: Decontamination of Empty Containers

An "empty" container that held Methyl 1-isopropyl-1H-indole-6-carboxylate must still be treated as hazardous waste unless properly decontaminated.[6][8]

  • Initial Rinse (Triple Rinse): Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). This is a critical step to ensure the removal of residual chemical.[6][8]

  • Rinsate Collection: Crucially, the solvent rinsate from these rinses is now considered hazardous waste. It must be collected and added to the appropriate "Non-Halogenated Organic Liquid Waste" stream.[8] Do not pour it down the drain.

  • Final Disposal: Once triple-rinsed and fully air-dried (preferably in a fume hood), the container can typically be disposed of as regular laboratory glass or plastic waste.[7][8] Deface or remove the original label to prevent confusion.[7][8]

Protocol D: Disposal of Contaminated Labware and PPE

Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the compound must also be disposed of as hazardous solid waste. Place these items in the same "Non-Halogenated Organic Solids" container as the pure compound.

Part 4: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain and Absorb: For a solid spill, carefully sweep or wipe it up, avoiding dust generation. For a liquid spill, cover with an inert absorbent material like vermiculite or a commercial chemical absorbent.[6]

  • Collect Waste: Scoop the absorbed material and contaminated cleaning supplies into the designated hazardous solid waste container.

  • Clean Area: Wipe the spill area with a solvent-moistened towel, and dispose of the towel as hazardous waste.

Part 5: Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal route of Methyl 1-isopropyl-1H-indole-6-carboxylate waste.

G cluster_form 1. Determine Waste Form cluster_action 2. Execute Disposal Protocol start Identify Waste Containing Methyl 1-isopropyl-1H-indole-6-carboxylate is_solid Solid Compound or Contaminated Debris (gloves, paper towels) start->is_solid is_liquid Liquid Solution (in solvent) start->is_liquid is_container Empty Original Container start->is_container action_solid Protocol A/D: Place in 'Non-Halogenated Organic Solid Waste' container. is_solid->action_solid action_liquid Protocol B: Pour into 'Non-Halogenated Organic Liquid Waste' container. is_liquid->action_liquid action_rinse Protocol C: Triple-rinse with appropriate solvent. is_container->action_rinse end_point Store sealed and labeled waste containers in Satellite Accumulation Area for EHS pickup. action_solid->end_point action_liquid->end_point collect_rinsate Collect rinsate into 'Non-Halogenated Organic Liquid Waste' container. action_rinse->collect_rinsate Rinsate is hazardous dispose_container Dispose of decontaminated container as regular lab waste. collect_rinsate->dispose_container dispose_container->end_point

Caption: Disposal workflow for Methyl 1-isopropyl-1H-indole-6-carboxylate.

Conclusion

The proper disposal of Methyl 1-isopropyl-1H-indole-6-carboxylate is a non-negotiable aspect of responsible laboratory practice. By understanding its specific hazards and adhering to a structured, evidence-based protocol, we protect ourselves, our colleagues, and the environment. This guide serves as a framework for ensuring that every step, from segregation to final container management, is performed with the highest commitment to safety and regulatory compliance. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.

References

  • Methyl 1-isopropyl-1H-indole-6-carboxylate | 202745-76-4 - Sigma-Aldrich. Sigma-Aldrich.
  • Methyl 1-isopropyl-1H-indole-6-carboxylate | 202745-76-4 - Sigma-Aldrich. Sigma-Aldrich.
  • Experiment 731: Esters. Chemistry LibreTexts.
  • Methyl 1-isopropyl-1H-indole-6-carboxyl
  • Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Esterification of Carboxylic Acids with . Organic Syntheses Procedure. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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